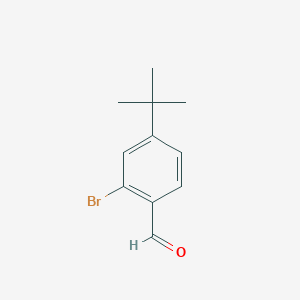

2-Bromo-4-tert-butylbenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-4-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCSDKHZXVXDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652223 | |

| Record name | 2-Bromo-4-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246139-77-5 | |

| Record name | 2-Bromo-4-(1,1-dimethylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246139-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Halogenated Benzaldehydes in Synthetic Chemistry

Halogenated benzaldehydes are a class of organic compounds that have long been recognized for their synthetic versatility. The presence of a halogen atom on the aromatic ring provides a reactive handle for a wide array of chemical transformations, most notably in the realm of transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. wikipedia.orgfishersci.co.uk

The utility of halogenated benzaldehydes is further enhanced by the dual functionality they possess. The aldehyde group is a versatile functional group in its own right, readily participating in reactions such as nucleophilic additions, condensations, and oxidations to afford a diverse range of products including alcohols, imines, and carboxylic acids. This dual reactivity allows for sequential and orthogonal chemical modifications, where the halogen can be used for scaffold elaboration and the aldehyde for further functionalization. Consequently, halogenated benzaldehydes are indispensable intermediates in multi-step syntheses, providing a gateway to a vast chemical space of substituted aromatic compounds. google.comresearchgate.net

Electronic and Steric Influence of Tert Butyl and Bromo Substituents on Aromatic Systems

The chemical behavior of 2-Bromo-4-tert-butylbenzaldehyde is intricately governed by the electronic and steric properties of its substituents. The bromine atom at the ortho position to the aldehyde group exerts a significant influence on the molecule's reactivity. Electronegative in nature, the bromine atom acts as an electron-withdrawing group through the inductive effect (-I effect), which decreases the electron density of the aromatic ring. ncert.nic.in This electronic pull can impact the reactivity of the aldehyde group and the aromatic ring in electrophilic substitution reactions.

In contrast, the tert-butyl group at the para position is a bulky, electron-donating group through induction (+I effect). learncbse.in Its large size imposes considerable steric hindrance, which can direct the approach of reagents to less hindered positions on the aromatic ring. byjus.com This steric control is a valuable tool in achieving regioselectivity in synthetic transformations. The interplay between the electron-withdrawing nature of the bromine and the electron-donating and sterically demanding nature of the tert-butyl group creates a unique electronic and steric environment on the benzaldehyde (B42025) scaffold. This balance influences the orientation of incoming substituents and the reactivity of the existing functional groups, allowing for controlled and selective chemical modifications.

Overview of Current Research Trajectories and Potential Applications of 2 Bromo 4 Tert Butylbenzaldehyde

Direct Synthetic Routes

Direct synthetic routes to this compound involve the introduction of a bromine atom and a formyl group onto a pre-existing aromatic scaffold. These methods offer efficient pathways to the target molecule, often with high regioselectivity.

Bromination of Precursor Benzaldehydes

One direct approach involves the bromination of a suitable benzaldehyde (B42025) precursor. For instance, this compound can be synthesized from 2,4-dichlorobenzaldehyde. This transformation, known as the Corey-Fuchs reaction, involves the conversion of the aldehyde to a terminal alkene followed by olefination with a bromide ion. This method provides a pathway to introduce the bromo substituent at the desired position. cymitquimica.com

Ortho-Bromination Strategies for tert-Butyl-Substituted Aromatics

The regioselective bromination of tert-butyl-substituted aromatic compounds is a key strategy. The bulky tert-butyl group directs the incoming electrophile, in this case, bromine, to the ortho and para positions. nsf.gov While para-bromination is often favored, reaction conditions can be optimized to enhance ortho-bromination. For example, the non-catalytic bromination of t-butylbenzene in 85% acetic acid yields a small percentage of the ortho-bromo isomer. researchgate.net The use of specific catalysts and reaction conditions can further influence the isomer distribution. For instance, the bromination of 1,4-di-tert-butylbenzene (B89470) in carbon tetrachloride with iron as a catalyst yields 1,4-di-tert-butyl-2-bromobenzene. researchgate.net

The reactivity of different brominating agents also plays a role. Studies have shown that BrCl can be more selective for para-substitution compared to BrOCl in the bromination of tert-butylbenzene. nsf.gov The choice of solvent and temperature are also critical parameters in controlling the regioselectivity of the bromination reaction.

Functionalization of Bromo-Substituted tert-Butylbenzenes to Benzaldehydes

An alternative direct route involves the formylation of a pre-brominated tert-butylbenzene. For example, 1-bromo-3-tert-butylbenzene (B1267464) can be converted to the corresponding benzaldehyde. This transformation can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or by using organometallic reagents. The reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-butyllithium or tert-butyllithium (B1211817) can generate a lithiated intermediate, which can then be reacted with a formylating agent to introduce the aldehyde group. sigmaaldrich.comnih.gov The efficiency of this lithium-bromide exchange is highly dependent on the solvent system. nih.gov

Precursor-Based Synthesis Strategies

Precursor-based strategies involve the synthesis of an intermediate compound that is subsequently converted to the target this compound. These multi-step syntheses offer flexibility and can be advantageous when direct routes are not feasible or result in low yields.

Radical Bromination of 4-tert-Butyltoluene (B18130) and Subsequent Transformations

A common precursor-based approach starts with the radical bromination of 4-tert-butyltoluene. This reaction, typically initiated by light or a radical initiator, selectively brominates the benzylic position. chegg.comlibretexts.orgyoutube.com The resulting 4-tert-butylbenzyl bromide can then be converted to the desired aldehyde through various methods.

One such method is the Sommelet reaction , where the benzyl (B1604629) bromide is reacted with hexamine and water to yield the aldehyde. google.comwikipedia.org This reaction proceeds through a quaternary ammonium (B1175870) salt intermediate which is then hydrolyzed. wikipedia.org A process for preparing 4-tert-butylbenzaldehyde involves the radical bromination of 4-tert-butyltoluene to form a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide, followed by hydrolysis in the presence of a Sommelet reagent. google.comgoogleapis.com This process can achieve high yields and purity. google.comgoogleapis.com

Another transformation involves the hydrolysis of the intermediate di- or tri-brominated species. For example, 4-tert-butyltoluene can be reacted with bromine to form 4-tert-butylbenzal bromide, which can then be hydrolyzed to 4-tert-butylbenzaldehyde. google.com The hydrolysis can be carried out using various reagents, including formic acid. google.com

Duff Reaction for the Preparation of o-Hydroxyaldehydes from Brominated Phenols

The Duff reaction is a formylation method used for the synthesis of ortho-hydroxybenzaldehydes from phenols using hexamine as the formyl source. wikipedia.org This reaction is particularly useful when a hydroxyl group is present on the aromatic ring. For the synthesis of a bromo-tert-butyl-substituted salicylaldehyde, a brominated tert-butylphenol would be the starting material. For instance, the Duff reaction on 2-bromo-4-tert-butylphenol (B1265803) could potentially yield 2-hydroxy-3-bromo-5-tert-butylbenzaldehyde. uni.edu The reaction typically requires strongly electron-donating groups on the aromatic ring and preferentially formylates the ortho position. wikipedia.org While known for often low yields, modifications to the Duff reaction have been explored to improve its efficiency. ecu.edulookchem.com

Partial Oxidation of tert-Butyltoluene Derivatives in the Presence of Bromide Ions

The synthesis of substituted benzaldehydes, such as 4-tert-butylbenzaldehyde, can be achieved through the partial oxidation of their corresponding toluene (B28343) derivatives. A notable method involves the oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, a reaction catalyzed by the interplay of bromide ions and metal acetate (B1210297) catalysts like cobalt(II) acetate or cerium(III) acetate. nih.govresearchgate.net

The reaction mechanism is understood to proceed through two distinct pathways following the formation of an initial benzylic radical. nih.govresearchgate.net One pathway leads directly to the desired 4-tert-butylbenzaldehyde. The competing pathway involves the reaction of the radical intermediate with bromine, which is generated in situ. This secondary reaction leads to the formation of byproducts, including 4-tert-butylbenzyl bromide, 4-tert-butylbenzyl alcohol, and 4-tert-butylbenzyl acetate. nih.gov

The choice of metal catalyst significantly influences the reaction's selectivity. Cobalt(II) catalysts, such as Co(OAc)₂ and Co(acac)₂, are effective in rapidly oxidizing the benzylic radical intermediate. This swift oxidation largely suppresses the competing bromination reaction, resulting in a higher selectivity for the aldehyde product, typically in the range of 75-80%. nih.gov In contrast, when cerium(III) acetate is used as the catalyst, the competing bromination reaction is more prominent, leading to a lower aldehyde selectivity of approximately 50%. nih.gov The conversion process is noted to be inefficient without the presence of bromide ions but can also be hindered by excessive concentrations of the ion, as the hydrolysis step of the benzylic bromide is reversible. researchgate.net

Catalyst Influence on 4-tert-butyltoluene Oxidation

| Catalyst | Oxidizing Agent System | Solvent | Key Observation | Aldehyde Selectivity | Reported Product Yield | Citation |

|---|---|---|---|---|---|---|

| Cobalt(II) Acetate | H₂O₂ / Br⁻ | Acetic Acid | Effectively prevents side-product formation by rapidly oxidizing the radical intermediate. | 75-80% | 58% (with added H₂O₂) | nih.gov |

| Cerium(III) Acetate | H₂O₂ / Br⁻ | Acetic Acid | Competing bromination reaction is more significant. | ~50% | 72% (with added H₂O₂) | nih.gov |

Advanced Reaction Conditions and Catalytic Systems

Optimization of Bromination Selectivity (e.g., Temperature Control, Catalyst Choice)

Achieving high selectivity in the bromination of aromatic compounds is a critical aspect of synthetic chemistry, preventing the formation of undesired isomers and poly-brominated byproducts. The regioselectivity of these electrophilic aromatic substitutions can be finely tuned by controlling reaction parameters such as temperature, the choice of catalyst, and the solvent system. nih.govresearchgate.net

Temperature control is a powerful tool for directing bromination. For instance, in the bromination of catechol with N-bromosuccinimide and fluoroboric acid in acetonitrile, careful temperature management allows for the exclusive formation of 4-bromobenzene-1,2-diol in 100% yield. nih.gov The reaction is initiated at -30 °C and gradually warmed to room temperature. This precise thermal control is crucial for achieving high selectivity.

The choice of catalyst and the pH of the reaction medium also play pivotal roles. researchgate.net Studies on phenol (B47542) bromination have shown that optimal reactivity for the NBS system is achieved in acidic media, specifically at pH 4. researchgate.net The chemoselectivity of aerobic bromination can be controlled by adjusting the amount of reagents and the reaction temperature under mild conditions. nih.govacs.org For example, using an N-butylpyridinum nitrate (B79036) catalyst, the synthesis of various bromoarenes can be controlled to produce mono-, di-, or tri-brominated products with high yields by modifying the amount of HBr or NaBr/AcOH and the reaction temperature. nih.govacs.org

Factors Affecting Bromination Selectivity

| Substrate | Brominating System | Key Parameter | Observation | Citation |

|---|---|---|---|---|

| Catechol | NBS / HBF₄ in MeCN | Temperature Control | Reaction at -30 °C to RT yields 100% 4-bromobenzene-1,2-diol. | nih.gov |

| Phenol | NBS-KBr | pH | Optimal reactivity observed at pH 4. | researchgate.net |

| Anisole | O₂ / [C₄Py]NO₃ / HBr | Reagent Amount & Temperature | Chemoselectivity for mono-, di-, or tri-bromination is controlled by adjusting HBr and temperature. | acs.org |

| Toluene-like Substrates | Various | Catalyst Choice (Zeolites) | Zeolites can induce high para-selectivity in electrophilic bromination. | nih.gov |

Role of Bromine Carriers (e.g., N-Bromosuccinimide, Dibromodimethylhydantoin)

Bromine carriers are reagents that provide a stable and manageable source of electrophilic bromine for substitution reactions. N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are two of the most prominent examples, offering safer and often more selective alternatives to liquid bromine. wikipedia.orgmanac-inc.co.jpmasterorganicchemistry.com

N-Bromosuccinimide (NBS) is a versatile crystalline solid widely used for the bromination of electron-rich aromatic compounds like phenols and anilines, as well as for benzylic brominations. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com Its key advantage is that it provides a low, constant concentration of molecular bromine (Br₂) during the reaction, which minimizes side reactions such as addition to double bonds. masterorganicchemistry.com The use of dimethylformamide (DMF) as a solvent with NBS often results in high para-selectivity for aromatic substrates. wikipedia.org NBS can also be supported on silica (B1680970) gel to create a highly regioselective brominating agent. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , also known as dibromantin, is another solid brominating agent that serves as an excellent alternative to NBS. manac-inc.co.jporganic-chemistry.org A significant advantage of DBDMH is its cost-effectiveness; as each molecule contains two bromine atoms, it can theoretically brominate two equivalents of a substrate, requiring half the molar amount compared to NBS. manac-inc.co.jp This also leads to a reduction in the volume of imide byproducts. manac-inc.co.jp DBDMH exhibits reactivity similar to NBS and is used for the stepwise bromination of activated aromatic rings in the presence of an acid catalyst, as well as for selective benzylic brominations. manac-inc.co.jp It is noted for being more stable and less costly on a bromine equivalent basis than NBS. google.com

Comparison of Common Bromine Carriers

| Reagent | Structure | Key Features | Primary Applications | Citation |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1-Bromopyrrolidine-2,5-dione | Solid, provides a low concentration of Br₂, mild conditions, good selectivity. | Allylic/benzylic bromination, bromination of activated aromatics, bromohydrin formation. | wikipedia.orgmasterorganicchemistry.comnumberanalytics.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | Solid, contains two bromine atoms (more cost-effective), stable, reduces imide byproducts. | Benzylic bromination, stepwise bromination of activated aromatic rings. | manac-inc.co.jpmanac-inc.co.jpgoogle.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign methodologies. These "green" approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solventless Bromination Techniques

A significant advancement in green chemistry is the development of solvent-free, or solid-state, reaction conditions. These methods eliminate the need for potentially toxic and difficult-to-remove organic solvents, simplifying purification and reducing environmental impact. researchgate.netacgpubs.org

One effective solventless technique involves the use of N-bromosuccinimide supported on alumina (B75360) (Al₂O₃). This system has proven to be an efficient reagent for the ring bromination of various aromatic compounds without the need for heating. The reactions are often rapid, and the purification of the product is straightforward. researchgate.net In the absence of the alumina support, these reactions are significantly slower. researchgate.net

Another approach utilizes quaternary ammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), as solid brominating agents. acgpubs.org These reagents can be mixed directly with a solid substrate and heated in a hot air oven or subjected to microwave irradiation to achieve bromination. This method is noted for its high conversion rates, short reaction times, and high yields under solvent-free conditions. acgpubs.org

Furthermore, molecular bromine can be generated in situ under solvent-free conditions from a mixture of solid potassium nitrate (KNO₃) and gaseous hydrogen bromide (HBr), or from solid sodium bromide (NaBr), KNO₃, and gaseous hydrogen chloride (HCl). researchgate.net This technique has been successfully applied to the bromination of activated aromatic compounds without requiring a catalyst or external heating. researchgate.net

Electrosynthetic Methods for Benzaldehyde Derivatives

Electrosynthesis represents a powerful green chemistry tool, using electricity to drive chemical reactions. This method can replace conventional stoichiometric reagents, often operates under ambient conditions, and can lead to high selectivity and simplified product work-up. google.comazom.com

One patented method describes the direct electrochemical synthesis of benzaldehyde derivatives from corresponding toluene compounds. google.com The process involves mixing the toluene derivative with an electrolyte and a solvent in a non-discrete electrolytic tank and applying a constant current. This approach is highlighted for its simple operation, high selectivity, and readily available starting materials. google.com

More advanced research has focused on the selective electrooxidation of benzyl alcohols to produce high-purity benzaldehydes. A "sandwich-type" organic-solid-water (OSW) three-phase reaction system has been developed that overcomes the low solubility of organic reactants in aqueous electrolytes. azom.comnih.govnih.gov This system uses a porous anode with unique wetting properties to separate the organic and aqueous phases, which prevents overoxidation of the benzaldehyde product and allows for its direct recovery in high purity (91.7%). nih.govnih.gov This method achieves a high Faradaic efficiency of 97% for the conversion of benzyl alcohol to benzaldehyde. nih.gov This approach not only minimizes waste but also enhances energy efficiency and safety. azom.comrsc.org

Atom Economy and Waste Minimization in Halogenation Processes

The synthesis of aryl halides, including functionalized compounds like this compound, is a cornerstone of modern organic chemistry. However, traditional halogenation methods often carry a significant environmental burden. The principles of green chemistry, particularly atom economy and waste minimization, provide critical frameworks for evaluating and improving the sustainability of these synthetic routes.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. rsc.org In contrast, the Environmental Factor (E-Factor) offers a different perspective by quantifying the actual amount of waste generated, defined as the mass ratio of waste to the desired product. sheldon.nl An ideal E-Factor is zero; a higher value indicates greater waste production and a more negative environmental impact. sheldon.nl

Traditional electrophilic aromatic substitution reactions for bromination, a key step in synthesizing many aryl bromides, frequently utilize molecular bromine (Br₂) in conjunction with a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com A significant drawback of this method is its poor atom economy concerning the halogen. In these reactions, only one of the two bromine atoms from the Br₂ molecule is incorporated into the aromatic product. The other becomes part of the hydrogen bromide (HBr) byproduct, leading to a maximum theoretical atom economy of only 50% for the bromine. researchgate.net This process is not only inefficient but also generates a corrosive and hazardous acidic waste stream that requires neutralization and disposal. researchgate.net

The drive for more sustainable chemical manufacturing has spurred the development of innovative halogenation processes with improved atom economy and reduced waste. These greener methodologies focus on catalytic systems, alternative reagents, and advanced process technologies.

Key Developments in Greener Halogenation:

Catalytic Systems for HBr Recycling: A significant advancement involves the design of catalysts that enable the in-situ recycling of the HBr byproduct. researchgate.net For instance, a catalyst can facilitate the oxidation of the generated HBr, using an oxidant like hydrogen peroxide (H₂O₂), to regenerate the electrophilic bromine species. This approach can theoretically achieve 100% atom utilization of the bromine molecule. researchgate.net Heterogeneous catalysts, such as iron oxide supported on zeolite, have also been developed. These are often cost-effective, easy to handle, and recyclable, further contributing to waste minimization. rsc.org

Alternative Brominating Agents: Reagents like N-bromosuccinimide (NBS) are often used as alternatives to molecular bromine because they are solids and easier to handle. wordpress.com However, from an atom economy perspective, NBS is also inefficient. In a typical reaction, only the single bromine atom is transferred to the substrate, while the succinimide (B58015) portion becomes a byproduct, resulting in a low atom economy. wordpress.com

Oxidative Halogenation: This approach uses a simple halide salt (e.g., KBr) in combination with a "clean" oxidant, such as hydrogen peroxide or oxygen. rsc.org In these systems, the halide is oxidized to an active halogenating species. A key advantage is that the only theoretical byproduct is water, making it a highly attractive green alternative. rsc.org

The selection of a synthetic pathway has profound implications for waste generation, as illustrated by the typical E-Factors observed across different sectors of the chemical industry.

Table 1: Comparison of Atom Economy for Different Bromination Methods

| Bromination Method | Brominating Agent(s) | Key Byproduct(s) | Theoretical Max. Bromine Atom Economy |

| Traditional Electrophilic Substitution | Br₂ / Lewis Acid | HBr | 50% |

| Alternative Reagent | N-Bromosuccinimide (NBS) | Succinimide | Low (depends on substrate) |

| Catalytic Oxidation/Recycling | Br₂ / H₂O₂ / Catalyst | H₂O | ~100% |

| Oxidative Halogenation | KBr / H₂O₂ | H₂O | ~100% |

Table 2: Typical E-Factors in the Chemical Industry

| Industry Sector | Annual Tonnage | E-Factor Range (kg waste / kg product) |

| Bulk Chemicals | >1,000,000 | 1 - 5 |

| Fine Chemicals | 1,000 - 10,000 | 5 - 500 |

| Pharmaceuticals | 10 - 1,000 | 25 - 4000+ |

Source: Data compiled from multiple sources. sheldon.nllibretexts.orglibretexts.org The wide range, especially in the pharmaceutical sector, reflects the complexity of the multi-step syntheses often required for active pharmaceutical ingredients.

By prioritizing high atom economy and low E-Factors, chemists can design synthetic routes for compounds like this compound that are not only efficient but also environmentally sustainable, aligning with the core principles of green chemistry.

Aldehyde Group Transformations

The aldehyde functional group in this compound is the primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes. The presence of an electron-withdrawing bromine atom ortho to the aldehyde can influence its reactivity.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, react with this compound to form secondary alcohols. For instance, the addition of n-butyl lithium to this compound has been documented in the synthesis of more complex molecules.

The Wittig reaction provides a classic method for converting the aldehyde into an alkene. This involves the reaction of the aldehyde with a phosphorus ylide, such as one generated from methyltriphenylphosphonium (B96628) iodide and a strong base. This reaction has been applied to substituted 2-bromo benzaldehydes to produce the corresponding styrenes.

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Organolithium | n-Butyl lithium | Secondary alcohol | |

| Phosphorus Ylide | Methyltriphenylphosphonium iodide/n-BuLi | Alkene (Styrene derivative) |

Condensation Reactions (e.g., Knoevenagel, Claisen–Schmidt, Aldol)

Condensation reactions are fundamental transformations of the aldehyde group, leading to the formation of new carbon-carbon bonds and a wide array of derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine. While specific examples with this compound are not prevalent in readily available literature, numerous studies detail the Knoevenagel condensation of other substituted 2-bromo benzaldehydes with various active methylene compounds. These reactions are typically carried out in a solvent like DMF or toluene, sometimes under reflux, to yield benzylidene derivatives. The products of these reactions serve as precursors to various heterocyclic and carbocyclic systems.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like this compound) and a ketone or ester, resulting in the formation of an α,β-unsaturated carbonyl compound (a chalcone (B49325) if the partner is a ketone). General protocols for Claisen-Schmidt condensations involving aromatic aldehydes are well-established and are expected to be applicable.

Aldol (B89426) Condensation: An aldol condensation typically involves the reaction of an enolate with a carbonyl compound. Since this compound lacks α-hydrogens, it cannot form an enolate itself but can act as an electrophilic partner in a crossed-aldol reaction with another enolizable aldehyde or ketone. Intramolecular aldol condensations of derivatives of 2-bromo benzaldehydes have been utilized in the synthesis of fused ring systems.

| Condensation Type | Reactant Partner | Typical Catalyst | Product Type |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | Piperidine, Sodium Methoxide | Benzylidene derivative |

| Claisen-Schmidt | Ketone (e.g., Acetophenone) | NaOH, KOH | Chalcone (α,β-Unsaturated Ketone) |

| Crossed-Aldol | Enolizable Ketone or Aldehyde | Base (e.g., NaOH) or Acid | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

Schiff Base Formation and Imine Chemistry

This compound readily reacts with primary amines to form Schiff bases, or imines. This condensation reaction typically occurs under heating in a suitable solvent, often with the removal of water to drive the equilibrium. A documented example involves the reaction of this compound with an amine, followed by the in-situ reduction of the resulting imine with sodium borohydride (B1222165) to yield a secondary amine.

Oxidative Mannich Reactions Involving Benzaldehyde Derivatives

The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine. In an oxidative variant, a tertiary amine can be oxidized in situ to form an iminium ion, which then reacts with a nucleophile. While direct examples utilizing this compound are not explicitly detailed, the general mechanism is applicable. Such reactions are often catalyzed by transition metals and use an oxidant. The reaction of various benzaldehyde derivatives in domino reactions, including Mannich-type steps, is a well-established strategy for synthesizing complex nitrogen-containing molecules.

Hydrogen Transfer Chemistry and Reductions to Alcohols and Alkanes

The aldehyde group can be readily reduced to either a primary alcohol or a methylene group.

Reduction to Alcohol: The reduction to the corresponding primary alcohol, (2-Bromo-4-tert-butylphenyl)methanol, can be achieved using a variety of reducing agents. Mild hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are commonly used for this transformation. This reduction is often a step in a multi-step synthesis, for example, following a condensation or coupling reaction.

Reduction to Alkane: Complete reduction of the aldehyde to a methyl group, yielding 2-Bromo-4-tert-butyl-1-methylbenzene, requires more forcing conditions. Classic methods like the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions are suitable for this purpose. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also be employed, which may concurrently lead to the reduction of other functional groups or dehalogenation depending on the reaction conditions.

Aromatic Ring and Bromine Reactivity

The bromine atom on the aromatic ring is a key functional handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction between the aryl bromide and an organoboron compound (like a boronic acid or ester) is a powerful tool for forming C-C bonds. Derivatives of this compound have been successfully employed in Suzuki couplings to synthesize biaryl compounds and more complex architectures for materials science applications.

Other Cross-Coupling Reactions: The bromine atom also facilitates other important transformations:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the aryl bromide and an amine. This is a common strategy for synthesizing N-aryl compounds.

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Copper-Catalyzed Reactions: The bromine can participate in copper-catalyzed domino reactions, for example, with aminouracils to form fused quinoline (B57606) systems.

These coupling reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a building block for a diverse range of complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. numberanalytics.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.orgstrath.ac.uk

In the case of this compound, the leaving group is the bromine atom. The primary electron-withdrawing group is the aldehyde (-CHO), which is located meta to the bromine. The tert-butyl group at the para position is electron-donating. Because there is no strong electron-withdrawing group in the crucial ortho or para position relative to the bromine atom, the aromatic ring is not sufficiently activated for nucleophilic attack. masterorganicchemistry.comlibretexts.org Consequently, this compound is generally unreactive towards typical SNAr reactions. The reaction mechanism requires the formation of a negatively charged intermediate, and without the stabilization provided by an ortho or para nitro group, for example, this intermediate is energetically unfavorable. libretexts.orgstrath.ac.uk

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl-Aryl and Aryl-Alkyne Bond Formation

The bromine atom on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming aryl-aryl bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govmdpi.com this compound can be effectively coupled with a variety of arylboronic acids to synthesize complex biaryl structures. The reaction is tolerant of many functional groups, including the aldehyde moiety on the substrate. mdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes to create aryl-alkyne bonds, forming conjugated enynes and arylalkynes. wikipedia.orglibretexts.org This reaction is a powerful tool in organic synthesis and materials science. nih.gov this compound serves as the aryl bromide component, reacting with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild amine base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed and are effective. libretexts.orgnih.gov

Table 1: Typical Conditions for Cross-Coupling Reactions

| Reaction Type | Catalyst | Co-catalyst / Ligand | Base | Solvent | Bond Formed |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF | Aryl-Aryl |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine, DIPA | THF, DMF | Aryl-Alkyne |

Further Halogenation or Functionalization of the Aromatic Ring

Further functionalization of the this compound aromatic ring via electrophilic aromatic substitution, such as halogenation, is complex due to the competing directing effects of the existing substituents.

Aldehyde (-CHO): A deactivating, meta-directing group.

Bromine (-Br): A deactivating, ortho-, para-directing group.

tert-Butyl (-C(CH₃)₃): An activating, ortho-, para-directing group.

The position of any new substituent will be a result of the combined influence of these three groups. The most activated positions are ortho to the strongly activating tert-butyl group (positions 3 and 5). However, position 3 is sterically hindered by the adjacent bromine and tert-butyl groups. Position 5 is ortho to the tert-butyl group and meta to both the bromo and aldehyde groups. Therefore, electrophilic attack is most likely to occur at position 5. A second potential site is position 6, which is ortho to the bromo group and meta to the tert-butyl group, but this position is deactivated by both the bromo and aldehyde groups. The reaction would likely result in a mixture of products, requiring careful separation.

Synthetic Utility as a Building Block for Complex Molecules

The specific arrangement of functional groups makes this compound a valuable building block for synthesizing larger, more complex molecular architectures with tailored properties.

Construction of Porphyrin Frameworks

Porphyrins are large macrocyclic compounds that play vital roles in biology and materials science. The Lindsey synthesis is a common method for creating meso-substituted porphyrins, involving the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde. nih.gov

This compound can serve as the aldehyde precursor in such syntheses. A condensation reaction with pyrrole would yield 5,10,15,20-tetrakis(2-bromo-4-tert-butylphenyl)porphyrin. The bulky tert-butyl groups provide solubility to the resulting porphyrin, while the bromine atoms serve as reactive handles for subsequent post-synthetic modifications via cross-coupling reactions, allowing for the attachment of other functional units to the porphyrin periphery. nih.gov This strategy enables the construction of complex, non-scrambled trans-A₂B₂-type porphyrins. nih.gov

Table 2: Role in Porphyrin Synthesis

| Target Molecule Class | Synthetic Role of this compound | Key Features of Product |

|---|---|---|

| Meso-aryl Porphyrins | Aldehyde precursor for condensation with pyrrole | Introduces 2-bromo-4-tert-butylphenyl groups at the meso positions. |

| Bromine atoms act as sites for further functionalization. | ||

| Tert-butyl groups enhance solubility. |

Synthesis of Aza-BODIPY Chromophores

Aza-boron-dipyrromethene (aza-BODIPY) dyes are a class of fluorescent chromophores with intense absorption and emission in the near-infrared (NIR) region, making them valuable for applications in bioimaging and photodynamic therapy (PDT). researchgate.netresearchgate.net The synthesis of aza-BODIPY cores often involves the condensation of substituted benzaldehydes with other precursors. researchgate.net

This compound can be used as the starting benzaldehyde to introduce specific substituents onto the final dye structure. researchgate.net The presence of the bromo and tert-butyl groups on the aryl appendages of the aza-BODIPY core can modulate the photophysical properties of the chromophore, such as its absorption/emission wavelengths and its efficiency as a photosensitizer. researchgate.netresearchgate.net The bromine atom, in particular, can induce a heavy-atom effect, promoting the formation of the triplet excited state, which is crucial for generating singlet oxygen in PDT. researchgate.net Furthermore, the bromo substituent can be replaced in a subsequent step, for instance via a Suzuki coupling, to introduce additional functionalities. rsc.org

Incorporation into Polycyclic Aromatic Hydrocarbons (e.g., Acenes)

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of fused aromatic rings, with applications in organic electronics. researchgate.net Modern synthetic methods for PAHs often rely on metal-catalyzed cross-coupling reactions to construct the carbon skeleton before a final cyclization step. researchgate.neted.ac.uk

This compound is a useful building block for this approach. It can undergo a Sonogashira or Suzuki coupling to attach an extended π-system. researchgate.netnih.gov The aldehyde group can then participate in subsequent intramolecular cyclization reactions (e.g., an aldol-type condensation or Wittig reaction) to form one of the fused rings of the final PAH. The bromo-functionalization is key, as it provides a reactive site for building the molecular framework through cross-coupling. ed.ac.uknih.gov This strategy allows for the rational design and synthesis of complex, functionalized PAHs and boron-doped PAHs. nih.govnih.gov

Synthesis of Chalcone Derivatives from this compound Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature and chemical databases, specific research detailing the use of this compound as a precursor for chalcone derivatives through reactions such as the Claisen-Schmidt condensation is not publicly available. While the Claisen-Schmidt condensation is a well-established and widely utilized method for the synthesis of chalcones from various substituted benzaldehydes and acetophenones, no documented examples specifically employing this compound were identified.

The Claisen-Schmidt condensation typically involves the base-catalyzed reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone, the core structure of chalcones. Numerous studies have explored the synthesis of brominated chalcones using other brominated benzaldehydes or acetophenones, highlighting the versatility of this reaction. However, the specific combination of the 2-bromo and 4-tert-butyl substituents on the benzaldehyde ring in this context has not been described in the accessed scientific literature.

Consequently, detailed research findings, including specific reaction conditions, catalysts, yields, and the characterization of any resulting chalcone derivatives from this compound, are not available to be reported. Therefore, the creation of data tables and a detailed discussion on this specific topic as requested cannot be fulfilled at this time based on the available information.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Tert Butylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In 2-Bromo-4-tert-butylbenzaldehyde, we can expect to see distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group.

The aldehydic proton (CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. The large tert-butyl group, with its nine equivalent protons, will produce a sharp singlet further upfield, generally around 1.3 ppm.

The aromatic region will show a more complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the aldehyde group and meta to the bromine atom (H-3) would likely appear as a doublet. The proton meta to both the aldehyde and the bromine (H-5) would also be a doublet, and the proton ortho to the bromine and meta to the aldehyde (H-6) would appear as a doublet as well. The specific chemical shifts and coupling constants (J-values) between these protons would allow for their definitive assignment. For instance, a typical spectrum of a related compound, 4-(tert-butyl)benzaldehyde, shows aromatic protons in the range of 7.5-7.9 ppm. rsc.orgchemicalbook.comnih.gov The introduction of the bromine atom at the 2-position in this compound would further influence these shifts.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Multiple doublets |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The aromatic carbons will appear between 120 and 160 ppm, with the carbon attached to the bromine (C-2) and the carbon attached to the tert-butyl group (C-4) showing distinct shifts. The quaternary carbon of the tert-butyl group and the methyl carbons will have characteristic signals in the upfield region of the spectrum.

A reported ¹³C NMR spectrum for a compound suggested to be this compound shows the following chemical shifts: δ 193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, and 20.7 ppm. rsc.org Based on known substituent effects, these can be tentatively assigned.

Tentative ¹³C NMR Peak Assignments for this compound:

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 193.3 |

| C-4 | 138.7 |

| C-2 | 136.3 |

| C-1 | 135.2 |

| C-6 | 129.7 |

| C-5 | 129.1 |

| C-3 | 126.9 |

| C(CH₃)₃ | 35.0 (Quaternary) |

| C(CH₃)₃ | 31.0 (Methyls) |

(Note: The provided literature data did not explicitly assign all peaks, and some expected peaks are not listed. The assignments above are based on general principles of ¹³C NMR spectroscopy.)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons, helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. For example, the aromatic proton signals would each correlate to a specific aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular structure. For instance, the aldehydic proton would show an HMBC correlation to the C-1 and C-2 carbons. The protons of the tert-butyl group would show a correlation to the C-4 carbon.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₁H₁₃BrO) is 240.01498 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique that is particularly useful for the analysis of large molecules, but it can also be applied to smaller organic compounds. In MALDI-TOF, the analyte is co-crystallized with a matrix material that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the resulting ions are accelerated in a time-of-flight mass analyzer.

For a small molecule like this compound, a suitable matrix would be crucial. Materials such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common choices. For some related compounds, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been used as a matrix. researchgate.netnih.gov The resulting MALDI-TOF spectrum would be expected to show the molecular ion peak, again with the characteristic bromine isotopic pattern. While specific MALDI-TOF data for this compound is not available, this technique offers a rapid and sensitive method for confirming its molecular weight.

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful lens through which to examine the bonding and functional groups within a molecule. By analyzing the characteristic vibrations of different molecular moieties, a detailed picture of the compound's structure can be assembled.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vapor phase IR spectrum of this compound reveals several key absorption bands that are characteristic of its structure. nih.gov

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For aromatic aldehydes, this band typically appears in the region of 1710-1685 cm⁻¹. The exact position is sensitive to the electronic effects of the other substituents on the benzene ring.

The spectrum also displays characteristic bands for the C-H stretching vibrations. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group are observed between 2975-2860 cm⁻¹. docbrown.info The C-H bending vibrations of the aromatic ring and the tert-butyl group also give rise to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹).

The presence of the bromine atom influences the vibrational spectrum, with the C-Br stretching vibration typically occurring in the low-frequency region, often below 600 cm⁻¹.

A comparative analysis with the IR spectrum of 2-bromo-4-chlorobenzaldehyde (B1282380) can provide further insights. In a study of this related compound, the C=O stretching vibration was observed, and its position was found to be influenced by the solvent polarity. researchgate.netresearchgate.net This suggests that similar solvatochromic effects could be expected for this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1710-1685 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| tert-Butyl Group | C-H Stretch | 2975-2860 |

| Aromatic Ring | C-H Bend | 900-675 |

| Alkyl Group | C-H Bend | 1470-1365 |

| Aryl Halide | C-Br Stretch | < 600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While strong IR absorptions are associated with large changes in the dipole moment, strong Raman signals arise from vibrations that cause a significant change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the benzene ring are expected to be particularly Raman active. The ring breathing mode, a characteristic vibration of substituted benzenes, typically gives a strong and sharp peak in the Raman spectrum. The C-Br stretching vibration, while weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides valuable information about the electronic structure and photophysical properties of the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of an aromatic aldehyde is characterized by several absorption bands corresponding to different electronic transitions. For this compound, two main types of transitions are expected: the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.

The π → π* transitions are typically intense and occur at shorter wavelengths (higher energies). The substitution pattern on the benzene ring, including the bromo and tert-butyl groups, will influence the position and intensity of these bands. The bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, potentially causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

The n → π* transition of the carbonyl group is characteristically weak and appears at longer wavelengths (lower energies). This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the C=O bond.

While specific UV-Vis data for this compound is scarce, studies on related substituted benzaldehydes and other aromatic compounds provide a framework for understanding its electronic absorption properties. science-softcon.de

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides insights into the photophysical deactivation pathways of the excited state.

The fluorescence properties of aromatic aldehydes can be complex. While some aromatic carbonyl compounds exhibit fluorescence, others may undergo efficient intersystem crossing to the triplet state or non-radiative decay, resulting in low fluorescence quantum yields. The presence of a heavy atom like bromine in this compound can enhance the rate of intersystem crossing through the heavy-atom effect, which may lead to quenching of fluorescence and an increase in phosphorescence.

Research on the photophysical properties of substituted naphthalenes has shown that silyl (B83357) substituents can influence fluorescence intensities and emission wavelengths. bldpharm.com Similarly, studies on other aromatic derivatives have explored the impact of various substituents on their fluorescence behavior. researchgate.net While direct fluorescence data for this compound is not available, these studies suggest that the bromo and tert-butyl groups will play a crucial role in determining its emission characteristics.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the crystallographic data for a closely related derivative, 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, provides invaluable insights into the molecular geometry and intermolecular interactions that can be expected. researchgate.net

The analysis of this derivative reveals a monoclinic crystal system with the space group Cc. The unit cell parameters were determined to be a = 10.0241(11) Å, b = 16.1355(16) Å, and c = 9.4308(13) Å, with a β angle of 92.050(6)°. researchgate.net In the structure of this derivative, the pyridine (B92270) and benzene rings are nearly coplanar. researchgate.net This planarity suggests a significant degree of conjugation throughout the molecule.

From this derivative structure, we can infer key structural features of the 2-bromo-4-tert-butylphenyl moiety. The C-Br bond length and the bond angles within the benzene ring are expected to be consistent with those observed in other brominated aromatic compounds. The tert-butyl group will likely adopt a staggered conformation to minimize steric hindrance with the adjacent ring protons. The aldehyde group of the parent compound, this compound, would be expected to be coplanar with the benzene ring to maximize π-orbital overlap, although some out-of-plane deviation due to steric interactions with the ortho-bromo substituent is possible.

Table 2: Crystal Data for 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇BrN₂O |

| Molecular Weight | 333.23 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.0241 (11) |

| b (Å) | 16.1355 (16) |

| c (Å) | 9.4308 (13) |

| β (°) | 92.050 (6) |

| Volume (ų) | 1524.4 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.452 |

Theoretical and Computational Chemistry Studies of 2 Bromo 4 Tert Butylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a computational method that has proven to be exceptionally useful for studying the electronic structure of medium to large-sized molecules. In the case of 2-bromo-4-tert-butylbenzaldehyde, DFT calculations can provide valuable insights into its stability and reactivity. The presence of a bromine atom and a bulky tert-butyl group on the benzaldehyde (B42025) framework influences the electron distribution and, consequently, the molecule's chemical behavior.

DFT studies on substituted benzaldehydes have shown that both electron-withdrawing and electron-donating groups significantly affect the electronic properties of the benzene (B151609) ring and the aldehyde functional group. researchgate.netnih.gov For this compound, the bromine atom acts as an electron-withdrawing group through its inductive effect, while the tert-butyl group is a weak electron-donating group. DFT can be employed to calculate various molecular descriptors that quantify these effects.

Key parameters that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In a study on substituted chalcones derived from benzaldehydes, it was found that electron-withdrawing groups like bromine tend to decrease the HOMO and LUMO energies. researchgate.net

Furthermore, DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential around the aldehydic proton and the carbon atom of the carbonyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Benzaldehyde

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted benzaldehydes. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. uci.edursc.org This is particularly important for understanding a molecule's photophysical properties and for simulating its ultraviolet-visible (UV-Vis) absorption spectrum.

Upon absorption of light, a molecule like this compound transitions from its ground electronic state (S₀) to an excited state (e.g., S₁ or S₂). TD-DFT can calculate the energies of these electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band.

Studies on benzaldehyde and its derivatives have demonstrated that TD-DFT can accurately predict the nature of these excited states, such as whether they are n→π* or π→π* transitions. princeton.eduacs.org For this compound, the lowest energy transition is expected to be of n→π* character, primarily involving the non-bonding electrons on the carbonyl oxygen and the π* orbitals of the carbonyl group and the aromatic ring. At higher energies, π→π* transitions involving the entire π-system of the molecule would be observed. The positions and intensities of these transitions would be modulated by the bromo and tert-butyl substituents.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Benzaldehyde

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Type |

| S₀ → S₁ | 3.54 | 350 | 0.001 | n→π |

| S₀ → S₂ | 4.43 | 280 | 0.150 | π→π |

| S₀ → S₃ | 5.17 | 240 | 0.300 | π→π* |

Note: This table presents illustrative data based on TD-DFT calculations for similar aromatic aldehydes. Specific calculations are needed for this compound.

Mechanistic Investigations of Organic Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Pathway Elucidation

Transition State Theory (TST) is a fundamental concept in chemical kinetics, and computational methods can be used to locate and characterize the transition state structures of a reaction. wikipedia.org For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT calculations can map out the entire reaction pathway, from reactants to products, through the transition state.

A computational study on the reaction of benzaldehyde with 4-amino-4H-1,2,4-triazole identified three transition states corresponding to different steps of the reaction, including the initial nucleophilic attack and subsequent dehydration to form a Schiff base. nih.gov A similar approach could be applied to reactions of this compound. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This surface provides the activation energy barriers for each step, allowing for the determination of the rate-determining step of the reaction. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy, offering a deep understanding of the reaction mechanism. For example, in a nucleophilic addition to the carbonyl group, the transition state would show the partial formation of the new bond to the carbonyl carbon and the partial breaking of the carbonyl π-bond.

Kinetics and Product Isotope Effects (KIE and PIE) Studies

Kinetic Isotope Effects (KIEs) are a sensitive probe of reaction mechanisms, particularly for determining the extent of bond breaking or formation in the rate-determining step. princeton.eduwikipedia.org A KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at the same position. For reactions of this compound, a secondary deuterium (B1214612) KIE could be studied by replacing the aldehydic hydrogen with deuterium.

Computational studies can predict the magnitude of KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the isotopically light and heavy species. The difference in zero-point vibrational energies between the two isotopic forms in the ground state and at the transition state determines the KIE.

For example, studies on the addition of various reagents to benzaldehyde have utilized secondary deuterium KIEs to elucidate the nature of the transition state. nih.gov An inverse KIE (kH/kD < 1) is often observed in reactions where the hybridization of the carbonyl carbon changes from sp² to sp³, which is typical for nucleophilic additions. The magnitude of the inverse KIE can provide information about how far the transition state is along the reaction coordinate. A KIE close to the equilibrium isotope effect suggests a late, product-like transition state, while a smaller KIE indicates an earlier transition state. acs.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, aiding in the structural characterization of molecules.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared spectrum can be generated. Comparing this computed spectrum with an experimental one can help in the assignment of the observed vibrational bands to specific molecular motions. For instance, the characteristic C=O stretching frequency of the aldehyde group would be readily identifiable. Studies on other halogenated benzaldehydes have shown good agreement between DFT-calculated and experimental vibrational frequencies. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape and non-covalent interactions of this compound. These computational techniques allow for a detailed understanding of the molecule's three-dimensional structure and how it interacts with its environment.

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation of the aldehyde group (-CHO) and the tert-butyl group around the C-C bonds connecting them to the benzene ring.

Aldehyde Group Rotation: The rotation of the formyl group relative to the plane of the benzene ring is a key conformational feature. Computational studies on substituted benzaldehydes have shown that the planar conformation, where the aldehyde group is coplanar with the benzene ring, is generally the most stable due to π-conjugation between the carbonyl group and the aromatic system. benthamdirect.com However, the presence of substituents, particularly at the ortho position, can influence the rotational barrier and the preference for a planar structure. In the case of this compound, the bromine atom at the ortho position introduces both steric and electronic effects. It is anticipated that the molecule will exhibit two stable planar conformers, with the aldehyde's oxygen atom pointing away from (trans) or towards (cis) the bromine atom. Density Functional Theory (DFT) calculations on similar molecules, such as 2-bromo-4-chlorobenzaldehyde (B1282380), have been used to determine the relative energies of these conformers. benthamdirect.com The trans conformer is generally found to be more stable due to reduced steric hindrance and electrostatic repulsion between the electronegative oxygen and bromine atoms. The rotational barrier between these conformers is an important parameter that can be calculated using computational methods and is influenced by the electronic effects of the substituents. srce.hr

tert-Butyl Group Rotation: The tert-butyl group also possesses rotational freedom. However, due to its size, its rotation is likely to be sterically hindered by the adjacent hydrogen atom on the benzene ring. Molecular mechanics and dynamics simulations can predict the preferred orientation of the tert-butyl group to minimize steric strain.

Intermolecular Interactions:

The substituents on the benzene ring of this compound govern the types of intermolecular interactions it can form, which are critical for understanding its crystal packing and interactions with other molecules.

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor. In the solid state or in solution with protic solvents, it can form C–H⋯O hydrogen bonds. rsc.org

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. rsc.orgresearchgate.net Computational studies on bromo-substituted aromatic compounds have demonstrated the significance of these interactions in directing crystal packing and molecular recognition. rsc.orgrsc.org

π-π Stacking: The aromatic ring allows for π-π stacking interactions, which are common in the crystal structures of aromatic compounds and contribute to their stability. rsc.org

Hydrophobic Interactions: The bulky and nonpolar tert-butyl group can engage in hydrophobic interactions, which are particularly relevant in aqueous environments and in interactions with biological macromolecules. nih.gov

Molecular dynamics simulations can provide a dynamic picture of these interactions, showing how the molecule behaves over time in different environments, such as in a crystal lattice or in solution. These simulations can reveal the stability of different interaction motifs and the collective motions of the molecules.

| Interaction Type | Potential Participating Atoms/Groups | Significance |

| Hydrogen Bonding | Aldehyde Oxygen | Crystal packing, solubility |

| Halogen Bonding | Bromine Atom | Molecular recognition, crystal engineering |

| π-π Stacking | Benzene Ring | Crystal stability, electronic properties |

| Hydrophobic Interactions | tert-Butyl Group | Behavior in aqueous media, biological interactions |

Continuum Solvation Models (e.g., Polarizable Continuum Model, PCM) for Environmental Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are a computationally efficient way to account for the effects of a solvent without explicitly modeling individual solvent molecules. nih.govresearchgate.net

The Polarizable Continuum Model (PCM) is a widely used method that treats the solvent as a continuous, polarizable dielectric medium. q-chem.comyoutube.com The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized continuum is calculated self-consistently. This approach allows for the calculation of solvation free energies and the study of how the solvent affects molecular properties such as conformational equilibria and electronic spectra.

For this compound, PCM calculations can be used to:

Predict Solvation Free Energy: Determine the energy change when the molecule is transferred from the gas phase to a solvent. This is crucial for understanding its solubility in different media.

Study Solvent Effects on Conformational Stability: The relative energies of the cis and trans conformers of the aldehyde group may change in solvents of different polarity. PCM can model this by accounting for the differential stabilization of the conformers' dipole moments by the solvent.

Simulate Solvent Effects on Spectroscopic Properties: The electronic transitions of the molecule, which determine its UV-Vis spectrum, are sensitive to the solvent environment. PCM can be used in conjunction with time-dependent DFT (TD-DFT) to predict these solvatochromic shifts.

More advanced models like the SMD (Solvation Model based on Density) model, which is a universal solvation model, can also be employed for a wide range of solvents. nih.gov These models provide a powerful means to bridge the gap between theoretical calculations in the gas phase and experimental observations in solution.

| Computational Model | Information Obtained | Relevance for this compound |

| Molecular Mechanics | Conformational energies, steric hindrance | Predicting stable conformers of the aldehyde and tert-butyl groups. |

| Density Functional Theory (DFT) | Electronic structure, rotational barriers, interaction energies | Determining the relative stability of conformers and the strength of intermolecular interactions. |

| Molecular Dynamics (MD) | Dynamic behavior, interaction patterns over time | Simulating crystal packing and behavior in solution. |

| Polarizable Continuum Model (PCM) | Solvation free energies, solvent effects on properties | Predicting solubility and how the solvent influences conformational preferences and spectroscopic properties. |

Advanced Applications in Materials Science and Medicinal Chemistry

Applications in Organic Electronic Materials

The development of novel organic materials is a cornerstone of progress in electronics, offering advantages like flexibility, low cost, and tunable properties. Substituted benzaldehydes are valuable precursors in creating larger conjugated systems essential for these technologies.

Components for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that mimics natural photosynthesis to convert light into electrical energy. The efficiency and stability of DSSCs heavily rely on the molecular structure of their components, particularly the organic dye sensitizer. While the direct application of 2-Bromo-4-tert-butylbenzaldehyde in DSSCs is not documented in readily available scientific literature, its structural motifs are relevant. The tert-butyl group is often incorporated into dye molecules to prevent aggregation on the semiconductor surface, a common cause of efficiency loss. The aldehyde and bromo- functionalities provide reactive sites for synthesizing the complex, conjugated structures required for effective light harvesting and electron transfer. Further research is required to explore the potential of this specific compound as a precursor for novel DSSC dyes.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is determined by the properties of the organic semiconductor layers responsible for light emission. These materials often consist of large, complex aromatic systems. Benzaldehyde (B42025) derivatives serve as fundamental building blocks for these systems. The bromine atom on this compound is particularly useful, as it allows for carbon-carbon bond formation through cross-coupling reactions, a common strategy for building the extended π-conjugated systems needed for efficient light emission. While specific research detailing the use of this compound as a direct precursor for OLEDs is not prominent, a closely related compound, 2-Bromo-4-(tert-butyl)pyridine, is listed as a material for OLED applications, suggesting the utility of the bromo-tert-butyl-aromatic structure in this field. bldpharm.com

Development of Pharmaceutical Intermediates and Biologically Active Compounds

The synthesis of new drugs and agrochemicals often relies on versatile chemical intermediates that can be modified to create a wide range of active molecules.

Synthesis of Isoxazolyl Penicillin Derivatives and Other Antibiotics